molecular formula C24H20N4O3S2 B12033227 2-{[4-Allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide CAS No. 577989-36-7

2-{[4-Allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide

Cat. No.: B12033227
CAS No.: 577989-36-7
M. Wt: 476.6 g/mol
InChI Key: PHVOKBLYODPCRV-UHFFFAOYSA-N
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Description

2-{[4-Allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide is a complex organic compound that features a triazole ring, a thienyl group, and a dibenzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-Allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Thienyl Group: The thienyl group is often introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a thienyl boronic acid or stannane.

    Attachment of the Allyl Group: The allyl group can be added through an allylation reaction, typically using allyl halides in the presence of a base.

    Formation of the Dibenzofuran Moiety: The dibenzofuran structure is usually synthesized through a series of aromatic substitution reactions, followed by cyclization.

    Final Coupling: The final step involves coupling the triazole-thienyl intermediate with the dibenzofuran derivative using a suitable coupling reagent like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of greener chemistry protocols.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the thienyl group, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the triazole or thienyl groups.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of triazole and thienyl-containing molecules in various chemical reactions.

Biology

Biologically, the compound is investigated for its potential as a bioactive molecule. The triazole ring is known for its antimicrobial and antifungal properties, making this compound a candidate for drug development.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. The presence of the dibenzofuran moiety suggests possible activity against neurological disorders, while the triazole ring may contribute to anti-inflammatory or anticancer properties.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical structure and reactivity.

Mechanism of Action

The mechanism of action of 2-{[4-Allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can inhibit enzyme activity by binding to the active site, while the dibenzofuran moiety may interact with receptor proteins, modulating their activity. The exact pathways and targets would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-Allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide
  • 2-{[4-Allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-{[4-Allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide is unique due to the presence of the methoxydibenzo[b,d]furan moiety. This structural feature may confer additional biological activity or alter the compound’s reactivity, making it a valuable subject for further research.

Properties

CAS No.

577989-36-7

Molecular Formula

C24H20N4O3S2

Molecular Weight

476.6 g/mol

IUPAC Name

N-(2-methoxydibenzofuran-3-yl)-2-[(4-prop-2-enyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C24H20N4O3S2/c1-3-10-28-23(21-9-6-11-32-21)26-27-24(28)33-14-22(29)25-17-13-19-16(12-20(17)30-2)15-7-4-5-8-18(15)31-19/h3-9,11-13H,1,10,14H2,2H3,(H,25,29)

InChI Key

PHVOKBLYODPCRV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)CSC4=NN=C(N4CC=C)C5=CC=CS5

Origin of Product

United States

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